4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol
Overview
Description
4,5,6,7-Tetrahydro-1,3-benzothiazole is a chemical compound with the molecular weight of 139.22 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole and its derivatives has been described in several studies. For instance, it has been used to create novel mono azo dyes, which have been shown to act as anti-corrosive agents .Molecular Structure Analysis
The InChI code for 4,5,6,7-Tetrahydro-1,3-benzothiazole is1S/C7H9NS/c1-2-4-7-6 (3-1)8-5-9-7/h5H,1-4H2
. This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . Chemical Reactions Analysis
While specific chemical reactions involving 4,5,6,7-Tetrahydro-1,3-benzothiazole are not mentioned in the search results, it has been incorporated into azo dyes, which have been used as anti-corrosive agents .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydro-1,3-benzothiazole is a liquid at room temperature . It has a molecular weight of 139.22 .Scientific Research Applications
Synthesis and Chemical Properties
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol serves as a key intermediate in the synthesis of benzothiazoles and related compounds. A metal- and reagent-free method using TEMPO-catalyzed electrolytic C–H thiolation offers a route to synthesize a wide array of benzothiazoles from N-(hetero)arylthioamides. This process is significant for producing pharmaceuticals and organic materials due to the efficiency and environmental friendliness of the approach (Qian et al., 2017).
Antimicrobial Activity
Novel quaternary ammonium salts derived from this compound have displayed potent antimicrobial effects against common pathogens. These compounds' action mechanism likely involves the disruption of bacterial cell walls, leading to cytoplasm release. This finding highlights the potential of this compound derivatives in developing new antimicrobial agents for clinical or agricultural applications (Xie et al., 2017).
Anticancer Properties
Benzothiazole-2-thiol derivatives exhibit promising anticancer activities. A study focusing on novel benzothiazole-2-thiol derivatives revealed potent inhibitory activities against various human cancer cell lines. Some derivatives were more effective than cisplatin, a widely used chemotherapy drug, highlighting their potential as novel anticancer agents (Shi et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives, including those based on this compound, serve as effective corrosion inhibitors for metals. Research shows that these compounds offer superior protection for steel in acidic environments, highlighting their importance in industrial applications where corrosion resistance is crucial (Hu et al., 2016).
Environmental and Green Chemistry Applications
The synthesis and application of this compound and its derivatives align with the principles of green chemistry. Efficient synthesis methods that minimize harmful byproducts and energy consumption are crucial for sustainable development. For instance, the environmentally benign synthesis of substituted benzothiazole-2-thiols demonstrates the potential for creating biologically active compounds in a more sustainable manner (Liu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFFKHESNBMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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